molecular formula C24H31N3O5 B7452899 N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide

Cat. No. B7452899
M. Wt: 441.5 g/mol
InChI Key: PEIFMOGFEKITRI-UHFFFAOYSA-N
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Description

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential biomedical applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been found to have various biochemical and physiological effects.

Mechanism of Action

AEB071 selectively inhibits N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, which is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, AEB071 blocks the activation of downstream signaling pathways, leading to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
AEB071 has been found to have various biochemical and physiological effects. In vitro studies have shown that AEB071 inhibits the production of pro-inflammatory cytokines and chemokines, reduces the proliferation of T cells, and induces apoptosis in cancer cells. In vivo studies have also demonstrated the anti-inflammatory and immunosuppressive effects of AEB071 in animal models of autoimmune diseases and organ transplant rejection.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AEB071 in lab experiments is its selectivity for N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide, which allows for the specific inhibition of N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide signaling pathways without affecting other cellular processes. However, AEB071 has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the high cost of AEB071 can be a limiting factor for some researchers.

Future Directions

There are several potential future directions for the research on AEB071. One area of focus could be the development of more efficient synthesis methods for AEB071 that could reduce its cost and increase its availability for research. Another potential direction could be the investigation of the combination of AEB071 with other drugs to enhance its therapeutic efficacy. Finally, further studies could be conducted to elucidate the precise mechanisms by which AEB071 exerts its anti-inflammatory, immunosuppressive, and antitumor effects.

Synthesis Methods

The synthesis of AEB071 involves the reaction of 4-acetamidoaniline with ethyl 4-(2-ethoxyphenoxy)butyrate in the presence of sodium hydride to form N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide.

Scientific Research Applications

AEB071 has been extensively studied for its potential applications in the treatment of various diseases. Research has shown that AEB071 has anti-inflammatory, immunosuppressive, and antitumor properties, making it a promising candidate for the treatment of autoimmune diseases, cancer, and organ transplant rejection.

properties

IUPAC Name

N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-(2-ethoxyphenoxy)-N-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-4-27(17-23(29)26-20-14-12-19(13-15-20)25-18(3)28)24(30)11-8-16-32-22-10-7-6-9-21(22)31-5-2/h6-7,9-10,12-15H,4-5,8,11,16-17H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIFMOGFEKITRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)NC(=O)C)C(=O)CCCOC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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